5-Bromo-2-fluoro-4-iodobenzonitrile
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Overview
Description
5-Bromo-2-fluoro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2BrFIN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring along with a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-iodobenzonitrile typically involves multi-step reactions. One common method is the halogenation of a precursor benzonitrile compound. For instance, starting from 2-fluoro-4-iodobenzonitrile, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-2-fluoro-4-iodobenzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and molecular probes.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-iodobenzonitrile involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Similar in structure but lacks the fluorine and iodine atoms.
2-Fluoro-4-iodobenzonitrile: Similar but lacks the bromine atom.
4-Bromo-5-fluoro-2-iodobenzonitrile: Similar but with different positioning of the halogen atoms.
Uniqueness
5-Bromo-2-fluoro-4-iodobenzonitrile is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specialized applications in synthetic chemistry and material science.
Properties
Molecular Formula |
C7H2BrFIN |
---|---|
Molecular Weight |
325.90 g/mol |
IUPAC Name |
5-bromo-2-fluoro-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H |
InChI Key |
UHUUDQMZVFKMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)F)C#N |
Origin of Product |
United States |
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